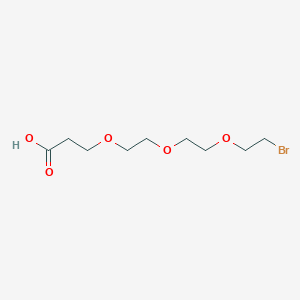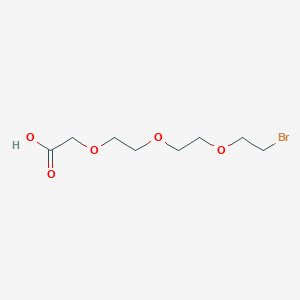
Canagliflozin-Hemihydrat
Übersicht
Beschreibung
Canagliflozin hemihydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by preventing the kidneys from reabsorbing glucose into the bloodstream, thereby increasing glucose excretion through urine and lowering blood glucose levels . This compound is marketed under the brand name Invokana and has been approved for medical use in various regions, including the United States, European Union, and Australia .
Wissenschaftliche Forschungsanwendungen
Canagliflozin-Hemihydrat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und potenzielle Modifikationen untersucht, um seine Wirksamkeit und Stabilität zu verbessern.
Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf den Glukosestoffwechsel und seine potenziellen Vorteile bei der Behandlung anderer Stoffwechselstörungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Sodium-Glucose-Cotransporters 2 (SGLT2) in den proximalen Tubuli der Nieren. Diese Hemmung verhindert die Rückresorption von Glucose in den Blutkreislauf, was zu einer erhöhten Glukose-Ausscheidung über den Urin führt. Das molekulare Ziel ist das SGLT2-Protein, und der Weg beinhaltet die Reduktion der Glucose-Rückresorption, wodurch der Blutzuckerspiegel gesenkt wird .
Ähnliche Verbindungen:
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Vergleich: this compound ist unter den SGLT2-Inhibitoren aufgrund seiner spezifischen molekularen Struktur und pharmakokinetischen Eigenschaften einzigartig. Es hat eine höhere Affinität zum SGLT2-Protein im Vergleich zu ähnlichen Verbindungen, was zu einer effektiveren Glukose-Ausscheidung und einer besseren glykämischen Kontrolle führt . Darüber hinaus hat es sich gezeigt, dass es das Risiko für kardiovaskuläre Ereignisse bei Patienten mit Typ-2-Diabetes reduziert, ein Vorteil, der bei einigen anderen SGLT2-Inhibitoren nicht so ausgeprägt ist .
Wirkmechanismus
Target of Action
Canagliflozin hemihydrate primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in reabsorbing filtered glucose from the renal tubular lumen .
Mode of Action
Canagliflozin hemihydrate acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the kidneys from reabsorbing glucose into the bloodstream . Instead, the glucose is excreted through urine, effectively reducing blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by canagliflozin hemihydrate leads to a significant reduction in the reabsorption of filtered glucose and a lowering of the renal threshold for glucose . This results in increased urinary glucose excretion (UGE), thereby reducing plasma glucose concentrations . The drug also induces fasting-like and aestivation-like metabolic patterns, which contribute to the regulation of metabolic reprogramming in diabetic kidney disease (DKD) .
Pharmacokinetics
Canagliflozin hemihydrate is orally active and is rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% . The drug is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered canagliflozin 100 or 300 mg in healthy participants is 10.6 and 13.1 hours, respectively .
Result of Action
The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c levels by 0.77% to 1.16% when given by itself or in combination with other drugs .
Action Environment
The efficacy of canagliflozin hemihydrate can be influenced by various environmental factors. For instance, its systemic exposure is increased in patients with renal impairment relative to those with normal renal function . The efficacy is reduced in patients with renal impairment due to the reduced filtered glucose load . Furthermore, co-administration of drugs that are specific CYP inhibitors or inducers may affect the pharmacokinetics of canagliflozin .
Biochemische Analyse
Biochemical Properties
Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .
Cellular Effects
Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .
Molecular Mechanism
The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .
Metabolic Pathways
Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .
Transport and Distribution
Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .
Subcellular Localization
The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.
Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Canagliflozin-Hemihydrat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation entscheidend.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Halogenierung und andere Substitutionsreaktionen können Reagenzien wie Halogene (Chlor, Brom) oder andere Nukleophile beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte und Derivate von Canagliflozin, die für seine Synthese und pharmazeutischen Anwendungen unerlässlich sind.
Vergleich Mit ähnlichen Verbindungen
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-TUGBYPPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928672-86-0 | |
| Record name | Canagliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















